molecular formula C11H12O4 B15357991 2-n-Propylisophthalic acid

2-n-Propylisophthalic acid

Cat. No.: B15357991
M. Wt: 208.21 g/mol
InChI Key: YEQJJGTWQJNJOS-UHFFFAOYSA-N
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Description

2-n-Propylisophthalic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of isophthalic acid, where a propyl group is attached to the second carbon of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-n-Propylisophthalic acid can be synthesized through the nitration of isophthalic acid followed by the reduction of the nitro group to an amine and subsequent alkylation with propyl chloride. The reaction conditions typically involve the use of strong acids and bases, and the process requires careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is often produced through a more streamlined process involving the direct alkylation of isophthalic acid with propyl chloride under controlled conditions. This method is preferred for its efficiency and scalability, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-n-Propylisophthalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Substitution reactions typically involve the use of nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce alcohols or amines as products.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

2-n-Propylisophthalic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a precursor in the synthesis of various polymers and resins.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-n-Propylisophthalic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are critical for microbial survival.

Comparison with Similar Compounds

  • 2-Methylisophthalic acid

  • 2-Ethylisophthalic acid

  • 2-Butylisophthalic acid

  • 2-Hexylisophthalic acid

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-propylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H12O4/c1-2-4-7-8(10(12)13)5-3-6-9(7)11(14)15/h3,5-6H,2,4H2,1H3,(H,12,13)(H,14,15)

InChI Key

YEQJJGTWQJNJOS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1C(=O)O)C(=O)O

Origin of Product

United States

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